9-氧代-10,12-十八碳二烯酸

描述

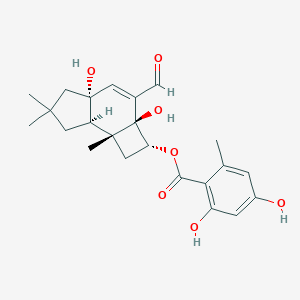

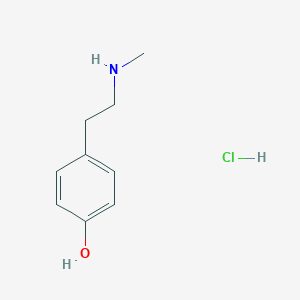

9-oxo-10E,12E-ODE is an oxooctadecadienoic acid that consists of 10E,12E-octadecadienoic acid with the oxo substituent located at position 9. It has a role as a metabolite. It is an oxooctadecadienoic acid and an enone.

9-Oxo-10,12-octadecadienoic acid is a natural product found in Glycine max, Capsicum annuum, and other organisms with data available.

科学研究应用

PPARα激动剂

9-氧代ODA是一种天然激动剂,在番茄中含量丰富,可在10-20 µM浓度下激活PPARα . 它是由共轭亚油酸产生的,共轭亚油酸也被认为是一种PPARα激动剂 . PPARα是脂质代谢的关键调节剂,其激活可带来多种有益作用,例如改善脂质谱和减少炎症 .

改变脂质代谢

9-氧代ODA会增加小鼠原代肝细胞中由PPARα调控的基因的表达,从而改变脂质代谢 . 这表明9-氧代ODA可能被用于治疗与脂质代谢相关的疾病,如肥胖和心血管疾病 .

对癌细胞的细胞毒活性

9-氧代ODA对人卵巢癌(HRA)细胞表现出细胞毒活性 . 它通过线粒体膜电位的丧失和caspase-3/7活性的增加,诱导这些细胞凋亡 . 这表明9-氧代ODA可能被用作治疗卵巢癌的治疗剂 .

凋亡的诱导

9-氧代ODA通过线粒体调控途径诱导HRA细胞凋亡 . 在线粒体膜电位耗散、细胞色素c从线粒体释放到胞质溶胶、Bcl-2的下调和Bax水平的上调也在9-氧代ODA处理的细胞中以剂量依赖的方式被发现

作用机制

Target of Action

The primary target of 9-Oxo-10,12-Octadecadienoic Acid (9-oxo ODA) is Peroxisome proliferator-activated receptor-alpha (PPARα) . PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism .

Mode of Action

9-oxo ODA acts as a natural agonist for PPARα . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 9-oxo ODA binds to PPARα and activates it . This activation leads to an increase in the expression of genes regulated by PPARα .

Biochemical Pathways

The activation of PPARα by 9-oxo ODA leads to alterations in lipid metabolism . Specifically, it increases the expression of genes regulated by PPARα in primary mouse hepatocytes, which are cells that play a key role in metabolic functions, including lipid metabolism .

Result of Action

The activation of PPARα by 9-oxo ODA has been shown to induce apoptosis in human ovarian cancer (HRA) cells . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells . The treatment of HRA cells with 9-oxo ODA resulted in intracellular DNA fragmentation, surface-exposure of phosphatidylserine in the outer cell membrane, increased caspase-3/7 activities, dissipation of mitochondrial membrane potential, release of cytochrome c from mitochondria to cytosol, down-regulation of Bcl-2, and up-regulation of Bax levels . These changes indicate that 9-oxo ODA induces apoptosis via the mitochondrial regulation pathway .

Action Environment

The action of 9-oxo ODA can be influenced by various environmental factors. For instance, its source, the eggplant (Solanum melongena), is a popular vegetable in Asia . The traditional use of eggplant, particularly its calyx, in folk remedies for common warts prompted the investigation of its cytotoxic activity against a human ovarian cancer cell line . .

生化分析

Biochemical Properties

9-Oxo-10,12-octadecadienoic acid plays a significant role in biochemical reactions. It activates PPARα at concentrations of 10-20 µM . This activation leads to an increase in the expression of genes regulated by PPARα in primary mouse hepatocytes, altering lipid metabolism .

Cellular Effects

The effects of 9-Oxo-10,12-octadecadienoic acid on various types of cells and cellular processes are profound. It influences cell function by altering lipid metabolism through the activation of PPARα . This activation impacts cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 9-Oxo-10,12-octadecadienoic acid involves its interaction with PPARα. It acts as a natural agonist, binding to PPARα and activating it . This activation leads to changes in gene expression, particularly those genes regulated by PPARα, resulting in altered lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on lipid metabolism in primary mouse hepatocytes .

Metabolic Pathways

9-Oxo-10,12-octadecadienoic acid is involved in the PPARα pathway . It is produced from conjugated linoleic acid, which is also a PPARα agonist . The activation of PPARα leads to changes in metabolic flux and metabolite levels .

属性

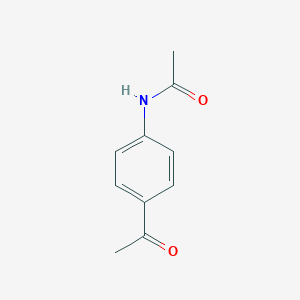

IUPAC Name |

(10E,12E)-9-oxooctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWWYKKLTDHU-SIGMCMEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347858 | |

| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54665-32-6, 54232-58-5 | |

| Record name | 9-Oxo-10,12-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054665326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Oxo-10(E),12(E)-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 9-oxo-10,12-octadecadienoic acid?

A1: 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. [] PPARα is a transcription factor involved in regulating lipid metabolism, and its activation by 9-oxo-ODA leads to downstream effects such as decreased plasma and hepatic triglyceride levels. []

Q2: In what natural sources can 9-oxo-10,12-octadecadienoic acid be found?

A2: 9-oxo-10,12-octadecadienoic acid has been identified in various natural sources. It is present in fresh tomato fruits. [] Additionally, it is found in the fruiting bodies of the basidiomycete Gomphus floccosus. [] Researchers have also isolated it from the leaves of Glechoma hederacea L. and other plants belonging to the Labiatae family. []

Q3: How does the structure of 9-oxo-10,12-octadecadienoic acid relate to its activity as a PPARα agonist?

A3: While the exact structural features responsible for the PPARα agonist activity of 9-oxo-10,12-octadecadienoic acid haven't been fully elucidated in the provided research, it's interesting to note that its isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), exhibits even stronger PPARα activation in vitro. [] This suggests that the position of the oxo group within the octadecadienoic acid structure plays a role in its interaction with PPARα. Further research, including structure-activity relationship (SAR) studies, would be needed to confirm this and identify other crucial structural elements.

Q4: Are there any antifungal properties associated with 9-oxo-10,12-octadecadienoic acid?

A4: Yes, 9-oxo-10,12-octadecadienoic acid, along with two related oxylipins - (9S,10E,12Z)-9-hydroxy-10,12-octadecadienoic acid and (9E,11Z)-13-oxo-9,11-octadecadienoic acid - displayed antifungal activity against a range of plant pathogens. [] These included Colletotrichum species, Botrytis cinerea, Fusarium oxysporum, and Phomopsis species. Notably, Phomopsis species exhibited the highest sensitivity to these compounds. []

Q5: What analytical techniques are commonly employed to identify and quantify 9-oxo-10,12-octadecadienoic acid?

A5: Several analytical methods have been used to characterize 9-oxo-10,12-octadecadienoic acid. Gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify the compound in complex mixtures. [] High-performance liquid chromatography (HPLC) is another valuable technique, especially when coupled with chiral phases or mass spectrometry, to separate and identify different isomers and derivatives. [] Ultraviolet (UV) and infrared (IR) spectroscopy contribute to elucidating the chemical structure by providing information about functional groups present in the molecule. []

Q6: Beyond PPARα agonism and antifungal activity, are there any other potential applications of 9-oxo-10,12-octadecadienoic acid being explored?

A6: While the provided research primarily focuses on PPARα agonism and antifungal properties, the presence of 9-oxo-10,12-octadecadienoic acid in plants like Glechoma hederacea L., known for their traditional medicinal uses, hints at potential broader applications. [] Further research is needed to explore these possibilities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)